Fmoc-2-aminobenzene-1,4-dicarboxylic acid

描述

准备方法

The synthesis of Fmoc-2-aminobenzene-1,4-dicarboxylic acid typically involves the functionalization of terephthalic acid linkers. One common method is the biomimetic mineralization strategy, which employs biomacromolecules as nucleation agents to promote the crystallization of MOFs in water at room temperature . This method overcomes pore size limitations presented by traditional post-assembly encapsulation and allows for the formation of crystalline MOFs with functionalized terephthalic acid linkers .

化学反应分析

Fmoc-2-aminobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

科学研究应用

Chemical Properties and Structure

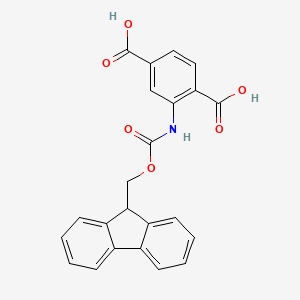

Fmoc-ABDA is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-amino-1,4-benzenedicarboxylic acid structure. Its molecular formula is with a molecular weight of approximately 403.38 g/mol. The Fmoc group serves as a protective moiety for the amino group during peptide synthesis, allowing for selective reactions without interference from the amino functionality .

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-ABDA is extensively used in SPPS, a technique for synthesizing peptides by sequentially adding amino acid units onto a solid support. The Fmoc group protects the amine functionality during peptide chain assembly, ensuring that subsequent amino acids are attached at the correct positions. Once synthesis is complete, the Fmoc group can be cleaved under mild acidic conditions to reveal the free amine group necessary for further reactions or peptide folding .

Metal-Organic Frameworks (MOFs)

The compound acts as a linker in the formation of MOFs. Its amino functionality enhances the crystallization process of these frameworks, which can immobilize enzymes and other biomolecules effectively. Research has shown that Fmoc-ABDA influences coordination modes in metal complexes formed with this compound, thus affecting binding affinities and stability within various chemical environments.

Protein Engineering

In protein engineering, Fmoc-ABDA allows for the introduction of carboxylic acid groups at specific locations within protein sequences. These modifications can enhance protein stability and functionality by facilitating interactions with other biomolecules or altering structural properties .

Drug Development

While specific biological activities of Fmoc-ABDA are not extensively documented, its derivatives have been studied for potential roles in drug development. The presence of the amino group suggests possible interactions with biological targets, making it a candidate for further exploration in medicinal chemistry .

Case Studies

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using Fmoc-ABDA in SPPS significantly improved yield and purity compared to traditional methods without protective groups. The ability to selectively cleave the Fmoc group allowed for more efficient assembly of complex peptide structures.

Case Study 2: MOF Stability Enhancement

Research involving Fmoc-ABDA as a linker in MOFs showed enhanced stability and binding affinity when compared to similar frameworks lacking this compound. The study highlighted its role in facilitating enzyme immobilization for catalytic applications.

作用机制

The mechanism of action of Fmoc-2-aminobenzene-1,4-dicarboxylic acid involves its ability to act as a linker in the formation of MOFs. The amino functionality of the compound accelerates the formation of crystalline MOFs, enabling the immobilization of enzymes and other biomolecules . This process helps to stabilize the enzymes and maintain their catalytic activity in various industrial and research applications .

相似化合物的比较

Fmoc-2-aminobenzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:

2-Aminobenzene-1,4-dicarboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

Fmoc-2-amino-5-methylbenzoic acid: A derivative with a methyl group, used in similar biochemical applications.

Fmoc-2-amino-3-methylbenzoic acid: Another derivative with a different methyl group position, also used in biochemical research.

These compounds share similar functional groups and applications but differ in their specific chemical structures and properties.

生物活性

Fmoc-2-aminobenzene-1,4-dicarboxylic acid (Fmoc-ABDC) is a compound that plays a significant role in various biological and chemical applications, particularly in the field of peptide synthesis and metal-organic frameworks (MOFs). This article provides a detailed overview of its biological activity, synthesis methods, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

Fmoc-ABDC has the molecular formula CHN O and a molecular weight of approximately 403.38 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-amino-1,4-benzenedicarboxylic acid structure. The Fmoc group is crucial in protecting the amino functionality during peptide synthesis, allowing selective reactions without interference from the amino group itself.

The primary mechanism of action for Fmoc-ABDC involves its role as a linker in the formation of MOFs. The amino group enhances the formation of crystalline structures, facilitating the immobilization of enzymes and other biomolecules. This property is particularly useful in proteomics research, where it aids in studying protein interactions and modifications .

Biological Activity

While specific biological activities of Fmoc-ABDC are not extensively documented, its derivatives and structural analogs have been investigated for their potential roles in drug development and as building blocks for bioactive compounds. The presence of the amino group suggests possible interactions with biological targets, although detailed studies are required to elucidate specific activities .

Potential Applications

- Peptide Synthesis : Fmoc-ABDC is widely used in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating peptides by sequentially adding amino acid units onto a solid support .

- Metal-Organic Frameworks (MOFs) : The compound's ability to act as a linker allows for the formation of MOFs that can be utilized in various applications including catalysis, gas storage, and drug delivery systems .

- Protein Engineering : The introduction of carboxylic acid groups at specific locations within protein sequences can enhance their functionality and stability, making Fmoc-ABDC valuable in protein engineering.

Case Studies

Research has demonstrated the utility of Fmoc-ABDC in various experimental setups:

- Postsynthetic Modification : A study highlighted the postsynthetic modification of amino-tagged MOFs using Fmoc-protected amino acids. The results showed successful coupling yields with different reagents, indicating the compound's versatility in modifying MOF structures .

- Enzyme Immobilization : Fmoc-ABDC has been used to immobilize enzymes within MOF structures, enhancing their stability and reusability in biochemical reactions. This application is critical for developing more efficient biocatalysts.

Comparative Analysis

To understand the uniqueness of Fmoc-ABDC compared to similar compounds, a comparison table is provided:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminobenzoic Acid | Contains an amino group and carboxylic acid | Lacks the Fmoc protective group |

| 4-Aminobenzoic Acid | Similar functionalities | Different position of amino group |

| 3-Aminobenzoic Acid | Contains an amino group with carboxyl groups | Different position affects reactivity |

| 2-Amino-1,3-benzenedicarboxylic Acid | Contains two carboxyl groups | Different arrangement of functional groups |

Fmoc-ABDC stands out due to its specific arrangement of functional groups and the presence of the Fmoc protecting group, enhancing its utility in peptide synthesis compared to other similar compounds .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO6/c25-21(26)13-9-10-18(22(27)28)20(11-13)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXYWQCQTBCRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。